tert-butyl 4-[4-(tert-butyl)anilino]tetrahydro-1(2H)-pyridinecarboxylate
Description
tert-Butyl 4-[4-(tert-butyl)anilino]tetrahydro-1(2H)-pyridinecarboxylate (CAS: 885949-49-5) is a piperidine-derived compound featuring a tert-butyl-substituted anilino group and a tert-butyl carbamate moiety. Structurally, it belongs to a class of tert-butyl-protected piperidine derivatives, which are frequently utilized as intermediates in organic synthesis, particularly in pharmaceutical chemistry for the introduction of sterically hindered substituents or protective groups .
Properties
IUPAC Name |
tert-butyl 4-(4-tert-butylanilino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-19(2,3)15-7-9-16(10-8-15)21-17-11-13-22(14-12-17)18(23)24-20(4,5)6/h7-10,17,21H,11-14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVSJDANLAJUQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376921 | |
| Record name | tert-butyl 4-[4-(tert-butyl)anilino]tetrahydro-1(2H)-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885949-49-5 | |
| Record name | tert-butyl 4-[4-(tert-butyl)anilino]tetrahydro-1(2H)-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[4-(tert-butyl)anilino]tetrahydro-1(2H)-pyridinecarboxylate typically involves the following steps:
Formation of the Tetrahydropyridine Ring: The initial step involves the formation of the tetrahydropyridine ring through a cyclization reaction. This can be achieved using appropriate starting materials such as piperidine derivatives and suitable catalysts under controlled conditions.
Substitution with tert-Butyl and Anilino Groups: The next step involves the introduction of tert-butyl and anilino groups onto the tetrahydropyridine ring. This can be accomplished through nucleophilic substitution reactions using tert-butyl halides and aniline derivatives in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-[4-(tert-butyl)anilino]tetrahydro-1(2H)-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the anilino or tert-butyl groups using appropriate nucleophiles and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of bases or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
tert-Butyl 4-[4-(tert-butyl)anilino]tetrahydro-1(2H)-pyridinecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-[4-(tert-butyl)anilino]tetrahydro-1(2H)-pyridinecarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors or enzymes to modulate their activity.
Pathway Modulation: Influencing signaling pathways and biochemical processes within cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several analogs, differing primarily in substituents on the anilino ring or the piperidine backbone. Key comparisons are summarized in Table 1 and discussed below.
Table 1: Structural and Functional Comparison of Analogous Compounds
*Note: The molecular formula and weight for the target compound (CAS 885949-49-5) are inferred from analogs.
Key Structural and Functional Differences
Substituent Effects on Lipophilicity: The tert-butyl group in the target compound increases steric bulk and lipophilicity (predicted XlogP ~4–5) compared to the isopropyl analog (C₁₉H₃₀N₂O₂), which has slightly lower hydrophobicity .
Functional Group Utility: The aminophenoxy derivative (C₁₆H₂₄N₂O₃) enables conjugation via its amine group, contrasting with the anilino group’s role in π-stacking or hydrogen bonding . The hydroxylpropyl analog (C₁₃H₂₅NO₃) serves as a polar intermediate, enhancing solubility in aqueous reaction conditions .
Synthetic Applications: Analogs like the trifluoromethyl and cyanopyranyl derivatives are used in Suzuki couplings or as boronate ester precursors, suggesting the target compound may participate in similar cross-coupling reactions . The tert-butyl carbamate group in all analogs acts as a transient protective group for amines, removable under acidic conditions .
Biological Activity
tert-butyl 4-[4-(tert-butyl)anilino]tetrahydro-1(2H)-pyridinecarboxylate, with the CAS number 885949-49-5, is a synthetic compound that exhibits notable biological activity. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, potential therapeutic applications, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 332.48 g/mol
- Melting Point : 115–116 °C
The compound features a tetrahydropyridine ring, which is known for its role in various biological activities. The presence of the tert-butyl groups enhances its lipophilicity, potentially influencing its interaction with biological membranes.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antitumor Activity : Similar compounds have been reported as effective antitumor agents. They may inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or disrupting cell cycle progression.
- Cardiovascular Effects : Some derivatives have shown potential as antihypertensive agents, modulating pathways related to blood pressure regulation.
- Neuroprotective Properties : Certain structures within this chemical class have been investigated for neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Antitumor Activity
A study highlighted the synthesis of various pyridine derivatives, including those structurally related to this compound. These compounds were evaluated for their cytotoxic effects against different cancer cell lines. Results indicated significant inhibition of cell growth in melanoma and breast cancer cells, suggesting a promising avenue for cancer therapy .
Cardiovascular Applications
In another research effort, compounds with similar structures were assessed for their antihypertensive properties. The findings demonstrated that these compounds could effectively lower blood pressure in hypertensive animal models by acting as angiotensin II receptor antagonists . This suggests that this compound may have potential therapeutic applications in managing hypertension.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 332.48 g/mol |
| Melting Point | 115–116 °C |
| CAS Number | 885949-49-5 |
| Biological Activity | Potential Effects |
|---|---|
| Antitumor | Inhibition of cancer cell proliferation |
| Cardiovascular | Antihypertensive effects |
| Neuroprotective | Protection against oxidative stress |
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of tert-butyl 4-[4-(tert-butyl)anilino]tetrahydro-1(2H)-pyridinecarboxylate?
- Methodological Answer : Use a combination of analytical techniques:
-
GC-MS (EI ionization) : Monitor retention time (RT) and fragmentation patterns (e.g., base peaks at m/z 57, 83, 93) .
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FTIR-ATR : Analyze functional groups (e.g., carbonyl stretch ~1700 cm⁻¹ for the Boc group) .
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HPLC-TOF : Compare measured exact mass (Δppm < 2) with theoretical molecular weight (e.g., 318.45 g/mol) .
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SMILES/InChIKey validation : Cross-reference identifiers like
CC(C)(C)C1=CC=C(C=C1)NC2CCN(CC2)C(=O)OC(C)(C)C.Table 1: Key Analytical Parameters
Technique Parameters Key Observations GC-MS RT 7.94 min; split ratio 1:50; injector 280°C Base peaks at m/z 57, 83, 93 FTIR-ATR 4000–400 cm⁻¹; 4 cm⁻¹ resolution Boc carbonyl stretch ~1700 cm⁻¹ HPLC-TOF C18 column; mobile phase gradient Exact mass Δppm: -1.34
Q. What safety protocols are critical during experimental handling?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, respiratory protection (N95 mask), and eye/face shields to avoid inhalation or skin contact .
- Waste disposal : Segregate organic waste (e.g., reaction solvents) and coordinate with certified biohazard disposal services .
- Emergency measures : Use eyewash stations and neutralizers (e.g., activated carbon) for accidental spills .
Q. What are the optimal storage conditions for this compound?
- Methodological Answer : Store at 2–8°C in amber glass vials under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group. Monitor stability via periodic HPLC purity checks (target ≥98%) .
Advanced Research Questions
Q. How can synthetic yields be improved for tert-butyl 4-[4-(tert-butyl)anilino]tetrahydro-1(2H)-pyridinecarboxylate?
- Methodological Answer : Optimize reaction parameters:
-
Catalyst systems : Use Pd(PPh₃)₄ with K₃PO₄ in dioxane/water (e.g., 69.8% yield via Suzuki coupling) .
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Temperature control : Maintain 110°C for cross-coupling reactions to minimize side products .
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Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (MeOH/H₂O) .
Table 2: Synthetic Route Comparison
Route Catalyst Solvent Yield Reference Suzuki Pd(PPh₃)₄ Dioxane/H₂O 69.8% Buchwald-Hartwig XPhos Pd G3 Toluene 42%
Q. How should researchers address contradictions in spectral data during characterization?
- Methodological Answer :
- Cross-validate techniques : Compare GC-MS fragmentation with NMR (e.g., ¹H NMR for aromatic proton integration) .
- Isotopic labeling : Use ¹³C-labeled intermediates to confirm ambiguous carbonyl signals in FTIR .
- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to predict and match vibrational spectra .
Q. What strategies can elucidate the compound’s mechanism in biological systems (e.g., enzyme inhibition)?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases) .
- Kinetic assays : Measure IC₅₀ via fluorescence polarization (e.g., ATPase activity inhibition) .
- Metabolic profiling : Incubate with liver microsomes (e.g., human CYP3A4) to assess stability and metabolite formation .
Data Contradiction Analysis
Q. How to resolve discrepancies between theoretical and observed HPLC purity?
- Methodological Answer :
- Column calibration : Use certified reference standards (e.g., USP-grade) to validate retention times .
- Mobile phase pH adjustment : Optimize pH (e.g., 6.8 with ammonium acetate) to reduce peak tailing .
- Impurity tracking : Employ LC-MS/MS to identify byproducts (e.g., de-Boc derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
